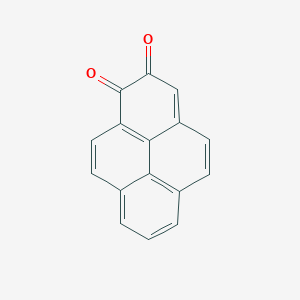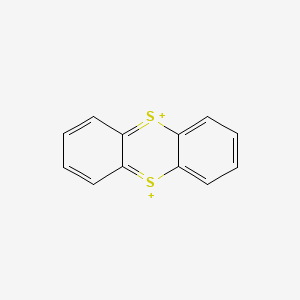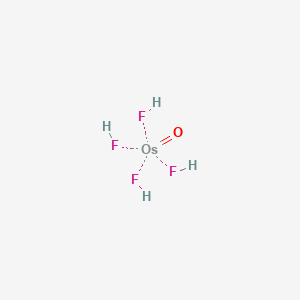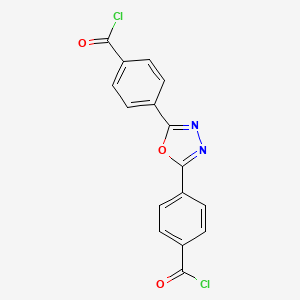
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dibenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole typically involves the reaction of hydrazides with diacid chlorides. One common method is the cyclization of diacylhydrazines in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
化学反应分析
Types of Reactions
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amides, while reduction can produce alcohols or amines.
科学研究应用
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with enhanced thermal and mechanical properties.
Medicinal Chemistry:
Biological Research: It is studied for its interactions with biological molecules and potential use as a biochemical probe.
Industrial Applications: The compound is used in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chlorocarbonyl groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with biological targets through hydrogen bonding or π-π interactions.
相似化合物的比较
Similar Compounds
- 2,5-Bis[4-(methoxycarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(aminocarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(hydroxycarbonyl)phenyl]-1,3,4-oxadiazole
Uniqueness
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of chlorocarbonyl groups, which provide distinct reactivity compared to other similar compounds This allows for specific chemical modifications and interactions that are not possible with other derivatives
属性
CAS 编号 |
40874-25-7 |
|---|---|
分子式 |
C16H8Cl2N2O3 |
分子量 |
347.1 g/mol |
IUPAC 名称 |
4-[5-(4-carbonochloridoylphenyl)-1,3,4-oxadiazol-2-yl]benzoyl chloride |
InChI |
InChI=1S/C16H8Cl2N2O3/c17-13(21)9-1-5-11(6-2-9)15-19-20-16(23-15)12-7-3-10(4-8-12)14(18)22/h1-8H |
InChI 键 |
PEXYKZYRRDLSHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
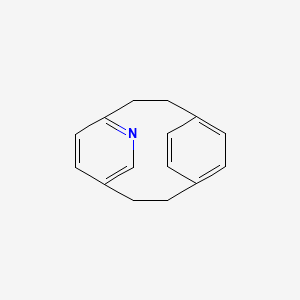
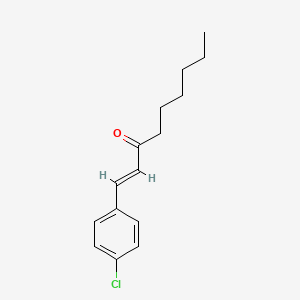
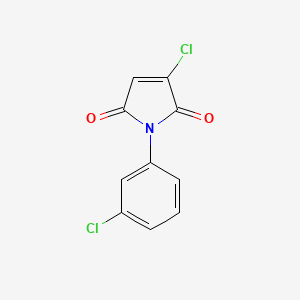
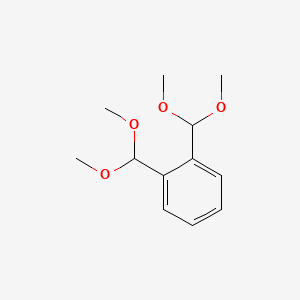
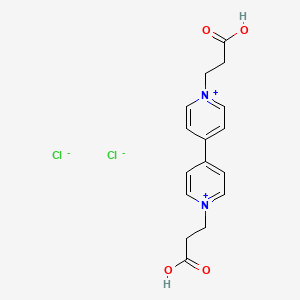
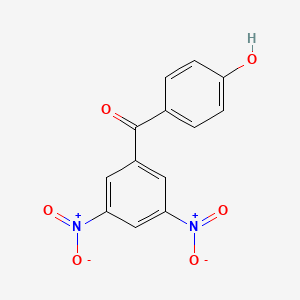

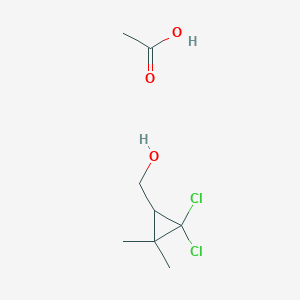
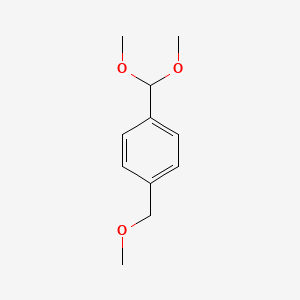
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
